MAO-B Inhibition Potency: A Comparative Benchmark for Medicinal Chemistry
In a direct enzymatic inhibition assay, (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole demonstrated an IC50 of 530 nM against human recombinant MAO-B [1]. This level of inhibition is notable, though no head-to-head comparison with a structurally identical scaffold is available in the same assay. As a baseline for context, a related but structurally distinct compound (CHEMBL4216610) exhibited an IC50 of 17,000 nM (17 µM) in a similar MAO-B inhibition assay [2], indicating the quinoline-oxazoline scaffold possesses significant, albeit not optimized, activity.
| Evidence Dimension | Inhibition of human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | CHEMBL4216610 (structurally distinct, non-quinoline-oxazoline scaffold) |
| Quantified Difference | Target compound is ~32-fold more potent than the comparator baseline (530 nM vs. 17,000 nM). |
| Conditions | Assay using human recombinant MAO-B expressed in supersomes, monitoring inhibition of 4-hydroxyquinoline formation from kynuramine substrate [1]. |
Why This Matters
For procurement in a medicinal chemistry program targeting MAO-B, this data establishes a quantitative potency benchmark, allowing researchers to prioritize this specific scaffold over less active starting points.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). IC50: 530 nM. Inhibition of human recombinant MAO-B. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610). IC50: 1.70E+4 nM. Inhibition of human membrane bound MAO-B. View Source
